3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione is a complex organic compound with the molecular formula C₅₄H₄₂N₂O₆ and a molar mass of 814.92 g/mol. This compound is characterized by its unique structure, which includes two bis(4-methoxyphenyl)amino groups attached to a phenanthrene backbone. The presence of the phenanthrene-9,10-dione moiety imparts specific chemical properties that are significant for various applications in materials science and organic electronics .
The chemical reactivity of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione can be attributed to its electron-rich structure. It can undergo several reactions typical of aromatic compounds, including:
The synthesis of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione typically involves multi-step organic synthesis techniques:
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione has potential applications in:
Interaction studies involving 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione focus on its behavior in various environments:
Several compounds share structural similarities with 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,6-Dimethoxy-9,10-bis(4-methoxyphenyl)phenanthrene | C₃₀H₂₆O₄ | Lacks amino groups; more hydrophobic |
| 3,6-Bis(4-amino-phenyl)-phenanthrene | C₃₄H₂₈N₂ | Contains amino groups but no methoxy substitutions |
| Phenanthroimidazole Derivatives | Varies | Exhibits strong fluorescence; used in OLEDs |
Uniqueness of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione:
This compound's dual bis(methoxyphenyl)amino substitution provides enhanced electron-donating capabilities compared to similar compounds. Its unique structure allows for specific interactions within electronic applications that are not observed in simpler derivatives .
The synthesis of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione represents a sophisticated multi-step approach that combines phenanthrene-9,10-dione core construction with triphenylamine donor unit installation . The synthetic pathway typically involves the initial preparation of the phenanthrene-9,10-dione acceptor core, followed by selective functionalization at the 3,6-positions with bis(4-methoxyphenyl)amino-substituted phenyl groups [3]. This donor-acceptor architecture requires careful orchestration of reaction conditions to achieve high yields and selectivity [6].
The phenanthrene-9,10-dione core can be synthesized through oxidation of phenanthrene using chromium(VI) oxide in the presence of sulfuric acid and water [33]. This classical oxidation method proceeds through initial formation of phenanthrene-9,10-diol intermediate, which undergoes further oxidation to yield the desired quinone structure [36]. The reaction mechanism involves single electron oxidation of the aromatic double bond to form a radical cation, followed by water trapping and subsequent oxidation to generate the diol intermediate .
Alternative synthetic routes for phenanthrene core construction include palladium-catalyzed multi-component annulation approaches [21] [35]. These modern methodologies utilize controlled reaction sequences involving Suzuki-Miyaura coupling followed by alkyne insertion and carbon-hydrogen activation-mediated annulation to construct phenanthrene frameworks [35]. The palladium-catalyzed cascade reactions demonstrate excellent substrate tolerance and provide good to excellent yields for phenanthrene derivative synthesis [21].
The installation of bis(4-methoxyphenyl)amino groups onto the phenanthrene-9,10-dione core represents a critical step that typically employs Buchwald-Hartwig amination methodology [7] [9]. This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between aryl halides and amines, making it ideally suited for constructing triphenylamine-based donor units on electron-deficient aromatic systems [7]. The reaction mechanism proceeds through three consecutive steps: oxidative addition, deprotonation, and reductive elimination [39].
Microwave-assisted Buchwald-Hartwig double amination has emerged as a particularly effective approach for synthesizing donor-acceptor systems containing multiple donor units [6] [10]. This methodology reduces reaction times from conventional 24 hours to 10-30 minutes while achieving moderate to excellent yields [10]. The microwave acceleration is attributed to enhanced molecular motion and improved collision frequency between reactants [6].
The choice of palladium catalyst and ligand system significantly influences reaction efficiency in donor-acceptor synthesis [39]. Palladium bis(dibenzylideneacetone) with tri-tert-butylphosphonium tetrafluoroborate has demonstrated exceptional performance for triphenylamine synthesis, achieving 65% yield for 4-methoxytriphenylamine formation [9]. The dianisole-decorated palladium-N-heterocyclic carbene complex exhibits superior activity for aryl chloride substrates under air conditions with low catalyst loadings [42].
| Catalyst System | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Palladium bis(dibenzylideneacetone)/tri-tert-butylphosphonium tetrafluoroborate | Toluene reflux, 16 hours, nitrogen atmosphere | 65 | [9] |
| Palladium-N-heterocyclic carbene/dianisole | Air conditions, low catalyst loading | Not specified | [42] |
| Microwave-assisted conditions | 130°C, 30 minutes | 66-86 | [10] |
The electronic structure of both donor and acceptor components influences reaction barriers in Buchwald-Hartwig amination [39]. Electron-withdrawing groups such as trifluoromethyl increase reductive elimination barriers, resulting in reduced yields, while electron-donating substituents facilitate the coupling process [39]. The steric hindrance around the reaction center also plays a crucial role, with bulky substituents affecting the reaction outcome when reductive elimination barriers are minimized [10].
Palladium-catalyzed cross-coupling methodologies extend beyond Buchwald-Hartwig amination to encompass various carbon-carbon bond forming reactions essential for donor-acceptor system construction [8] [11]. Suzuki-Miyaura coupling reactions enable the formation of biaryl linkages between boronic acids and aryl halides, providing access to extended conjugated systems [29]. This methodology has been successfully applied to synthesize triphenylamine-anthraquinone based donor-acceptor conjugated microporous polymers [29].
The synthesis of phenanthrene derivatives through palladium-catalyzed domino reactions represents an efficient approach that combines multiple bond-forming events in a single reaction vessel [8] [21]. These cascade processes include aryl-aryl coupling and carbon-nitrogen bond formations with concurrent deamidation reactions [8]. The versatility and broad substrate applicability make these reactions particularly valuable for synthesizing bioactive phenanthrene derivatives [8].
Novel palladium-catalyzed approaches utilizing norbornadiene as a key reagent have enabled efficient phenanthrene synthesis through one-pot reactions involving aryl iodides and ortho-bromobenzoyl chlorides [11] [21]. This transformation undergoes ortho-carbon-hydrogen activation, decarbonylation, and subsequent retro-Diels-Alder processes to construct the phenanthrene framework [11] [21]. The protocol demonstrates wider substrate range, shorter reaction times, and higher yields compared to previously reported methods [11].
Advanced palladium chemistry has also enabled three-component cascade reactions for phenanthrene framework construction [35]. The transformation proceeds through a controlled sequence of Suzuki-Miyaura coupling followed by alkyne insertion and carbon-hydrogen activation-mediated annulation [35]. This methodology accommodates various substrates and affords anticipated products in good to excellent yields [35].
The purification of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione requires sophisticated techniques due to its application in electronic materials where impurity levels significantly impact device performance [20]. Column chromatography represents the primary purification method for this compound class, utilizing silica gel as the stationary phase with carefully optimized solvent systems [13] [15]. The technique exploits polarity differences between the target compound and impurities to achieve effective separation [15].
Flash column chromatography has proven particularly effective for purifying organic electronic materials, offering faster separation compared to traditional column methods [14]. The technique employs pressurized gas or peristaltic pumps to drive solvent through the column, enabling rapid compound separation while maintaining high resolution [14]. For phenanthrene-9,10-dione derivatives, silica gel with 70-230 mesh size provides optimal separation efficiency .
High-performance liquid chromatography serves as an advanced purification technique for achieving electronic-grade purity levels [14] [16]. Reverse-phase chromatography using phenyl stationary phases with gradient elution employing methanol, acetonitrile, and water mixtures has demonstrated excellent separation capabilities for polycyclic aromatic compounds [16]. The method enables fractionation based on retention time windows and threshold values, providing precise control over purity levels [16].
| Purification Method | Stationary Phase | Mobile Phase | Efficiency | Reference |
|---|---|---|---|---|
| Flash Column Chromatography | Silica gel (70-230 mesh) | Hexane/ethyl acetate gradients | High | |
| Reverse-Phase HPLC | Phenyl column | Methanol/acetonitrile/water | Excellent | [16] |
| Normal Phase Chromatography | Silica gel | Polar solvents | Good | [14] |
Recrystallization techniques provide complementary purification approaches for electronic materials [37] [40]. The method relies on differential solubility between hot and cold conditions, enabling removal of impurities through controlled crystallization processes [40]. For phenanthrene derivatives, the choice of recrystallization solvent critically affects both yield and purity, typically requiring extensive optimization studies [40]. Hexane recrystallization has been successfully employed to remove residual triphenylamine impurities from 4-methoxytriphenylamine products [9].
The purity requirements for organic semiconductors have intensified as device performance directly correlates with material quality [20]. Studies demonstrate that purification of organic semiconductors can enhance field-effect transistor performance by orders of magnitude, with mobility values exceeding 5 square centimeters per volt-second for purified materials compared to as-received samples [20]. This dramatic improvement underscores the critical importance of achieving ultra-high purity levels for electronic applications [20].
Specialized purification protocols for donor-acceptor systems must address the potential for decomposition during processing . Thin-layer chromatography monitoring using ethyl acetate/hexane solvent systems enables real-time assessment of purification progress and compound stability [9]. The technique provides essential feedback for optimizing purification conditions while preventing over-exposure to harsh conditions that might compromise product integrity .
The synthesis of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione generates various by-products that require systematic analysis to understand reaction pathways and optimize synthetic protocols [23] [26]. The primary side reactions involve oxidation processes, substitution reactions, and coupling product formation that compete with the desired transformation . Understanding these competing pathways enables development of strategies to minimize by-product formation and maximize target compound yields .
Bromination reactions used in phenanthrene-9,10-dione functionalization can lead to over-bromination products when stoichiometry is not carefully controlled [45]. N-bromosuccinimide bromination in chloroform typically yields 84% of the desired monobrominated product, but excess reagent results in polybromo derivatives . Thin-layer chromatography monitoring proves essential for preventing over-reaction and maintaining selectivity . The bromination mechanism involves electrophilic aromatic substitution with the quinone system directing substitution to specific positions [43] [46].
| By-Product Type | Formation Mechanism | Prevention Strategy | Reference |
|---|---|---|---|
| Over-brominated products | Excess N-bromosuccinimide | Precise stoichiometry control | |
| Oxidative coupling products | Radical formation | Controlled atmosphere | [34] |
| Dealkylation products | Solvent-dependent mechanisms | Solvent optimization | [46] |
Oxidative side reactions represent another significant source of by-products in phenanthrene derivative synthesis [34]. The formation of 10,10'-dihydroxy-9,9'-biphenanthryl and phenanthrene-9,10-dione from phenanthrenol oxidation occurs through radical species intermediates [34]. These side reactions can be minimized by employing base-promoted conditions that favor deprotonation over radical formation pathways [34].
The Buchwald-Hartwig amination process generates specific by-products depending on reaction conditions and substrate structures [39]. Density functional theory calculations reveal that electron-withdrawing groups increase reductive elimination barriers, leading to incomplete conversion and side product formation [39]. The rate-limiting step varies between oxidative addition and reductive elimination depending on the specific ligand system employed, influencing the by-product distribution [39].
Quinone chemistry introduces additional complexity through redox processes that can generate hydroquinone and quinone-hydroquinone adduct formation [23] [26]. The chemical reactivity of ortho-quinones involves extremely fast reactions with half-lives less than one second, making by-product analysis challenging but crucial for understanding reaction mechanisms [26]. Michael addition with thiols, intramolecular cyclization with amino groups, and redox regeneration to original catechol represent major competing pathways [26].
Spectroscopic analysis techniques provide essential tools for by-product identification and mechanism elucidation . Nuclear magnetic resonance spectroscopy, particularly proton NMR at 500 MHz in deuterated chloroform, enables structural confirmation of both target compounds and side products . However, carbon-13 NMR often proves unavailable due to low solubility issues, requiring alternative approaches such as deuterated dimethyl sulfoxide or sonication-assisted dissolution .
Mass spectrometry analysis using matrix-assisted laser desorption/ionization time-of-flight with 2,5-dihydroxybenzoic acid matrix provides molecular weight verification for complex products . This technique proves particularly valuable for confirming the formation of high molecular weight coupling products and identifying unexpected by-products that might arise through novel reaction pathways .
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione represents a sophisticated donor-acceptor molecular architecture that has been extensively studied through density functional theory calculations. The molecular framework, with a molecular weight of 814.9 g/mol and formula C54H42N2O6, exhibits distinctive electronic properties that stem from the strategic incorporation of electron-rich methoxyphenyl amino substituents onto the electron-deficient phenanthrene-9,10-dione core [1] [2].
Computational studies utilizing the B3LYP hybrid functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) have revealed the fundamental electronic structure characteristics of this compound [3] [4]. The frontier molecular orbital analysis demonstrates a clear spatial separation between the highest occupied molecular orbital and lowest unoccupied molecular orbital, which is characteristic of efficient donor-acceptor systems [5] [6].
The HOMO orbital is predominantly localized on the bis(4-methoxyphenyl)amino donor units, reflecting the strong electron-donating capacity of the methoxyphenyl substituents [6] [7]. These substituents feature methoxy groups positioned at the para positions, which enhance electron density through resonance donation into the aromatic system [8]. The LUMO orbital is primarily concentrated on the phenanthrene-9,10-dione acceptor core, consistent with the electron-withdrawing nature of the quinone functionality [4] [9].
| Electronic Property | Value/Description |
|---|---|
| Molecular Formula | C54H42N2O6 [1] |
| Molecular Weight | 814.9 g/mol [1] |
| HOMO Localization | Bis(4-methoxyphenyl)amino units [6] |
| LUMO Localization | Phenanthrene-9,10-dione core [4] |
| Computational Method | B3LYP/DFT [3] [5] |
| Basis Set Range | 6-31G(d,p) to 6-311++G(d,p) [3] [10] |
The electronic structure calculations indicate that the compound exhibits a reduced HOMO-LUMO energy gap compared to the parent phenanthrene-9,10-dione, which typically shows gaps in the range of 4.74 eV [5]. This reduction is attributed to the stabilization of the LUMO through extended conjugation and the destabilization of the HOMO due to the electron-rich donor substituents [11].
Density of states analysis reveals that the frontier orbitals exhibit minimal overlap, suggesting efficient charge separation upon photoexcitation [12] [13]. This characteristic is particularly important for applications in organic photovoltaics and light-emitting devices, where spatial separation of frontier orbitals facilitates charge transfer processes [6].
The molecular geometry optimization demonstrates that while the phenanthrene-9,10-dione core maintains planarity, the bis(4-methoxyphenyl)amino substituents adopt non-planar conformations due to steric hindrance [14]. This conformational characteristic creates dihedral angles of approximately 30-40 degrees between the donor and acceptor units, which is optimal for maintaining electronic communication while preventing excessive orbital overlap [5].
The charge transfer characteristics of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione represent a paradigmatic example of intramolecular charge transfer in donor-acceptor systems [15] [16]. The compound exhibits intense charge transfer absorption bands spanning the visible region from 400 to 600 nanometers, with particularly strong absorption characteristics due to the high molar extinction coefficients exceeding 10⁴ M⁻¹cm⁻¹ [17].
The charge transfer process involves electron promotion from the methoxyphenyl amino donor units to the phenanthrene-9,10-dione acceptor core [15] [18]. This process is facilitated by the π-conjugated bridge formed by the phenyl linkers at the 3,6-positions of the phenanthrene ring system [19] [20]. The strategic positioning of these substituents maximizes electronic coupling while maintaining sufficient spatial separation for effective charge transfer [5].
Time-dependent density functional theory calculations reveal that the lowest energy electronic transition corresponds to a HOMO to LUMO charge transfer excitation [21]. This transition exhibits significant oscillator strength, indicating strong electronic coupling between the donor and acceptor moieties [22]. The charge transfer character is quantified through analysis of the electron density difference maps, which show substantial electron redistribution upon excitation [12].
| Charge Transfer Property | Characteristic |
|---|---|
| CT Band Position | 400-600 nm [17] |
| Extinction Coefficient | >10⁴ M⁻¹cm⁻¹ [17] |
| ICT Character | Strong [6] |
| HOMO-LUMO Separation | Spatially separated [5] |
| Donor Component | Methoxyphenyl groups [6] |
| Acceptor Component | Phenanthrene-9,10-dione [15] |
The methoxyphenyl substituents function as powerful electron donors due to the combined effects of the amino nitrogen and the para-methoxy groups [8]. The methoxy groups provide additional electron density through resonance donation, while the amino nitrogen serves as the primary donor site [23]. This synergistic effect results in exceptionally strong donor character, as evidenced by the high dipole moments of 5-8 Debye calculated for similar systems [14].
Solvatochromic studies of related compounds demonstrate that the charge transfer transitions exhibit positive solvatochromism, with red-shifted absorption maxima in polar solvents [24]. This behavior confirms the increased dipole moment in the excited state relative to the ground state, consistent with intramolecular charge transfer character [25].
The electron affinity enhancement upon charge transfer complex formation has been quantified through computational analysis [23]. The presence of electron-donating substituents increases the electron affinity of the quinone acceptor by approximately 15-20 kcal/mol, facilitating electron transfer processes [23]. This enhancement is particularly pronounced for electron-rich quinones compared to their electron-deficient counterparts [23].
Natural bond orbital analysis provides detailed insight into the charge transfer mechanism [25]. The calculations reveal significant charge delocalization from the donor lone pairs to the quinone π* orbitals, with charge transfer values typically ranging from 0.1 to 0.3 electrons per donor unit [23]. This partial charge transfer in the ground state predisposes the molecule for efficient photoinduced charge transfer upon excitation [12].
The comparative analysis of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione with anthraquinone analogues reveals fundamental differences in electronic structure and frontier molecular orbital characteristics [3] [4]. While anthraquinone serves as the archetypal quinone acceptor with a HOMO-LUMO gap of approximately 4.46 eV, the substituted phenanthrene derivative exhibits dramatically altered electronic properties [9] [5].
Anthraquinone displays frontier molecular orbitals that are localized predominantly on the quinone core, with both HOMO and LUMO concentrated on the central anthraquinone unit [4] [26]. The HOMO energy for anthraquinone typically ranges from -5.89 eV, while the LUMO energy is approximately 1.43 eV [10] [9]. This localized orbital structure results in limited charge transfer character and weak intramolecular charge transfer transitions [26].
In contrast, 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione exhibits spatially separated frontier orbitals [5] [6]. The HOMO is primarily distributed across the methoxyphenyl amino donor units, while the LUMO remains localized on the phenanthrene-9,10-dione acceptor core [6] [7]. This spatial separation is crucial for efficient charge transfer and results in significantly reduced HOMO-LUMO energy gaps [5].
| Comparative Property | Anthraquinone | 3,6-Bis(methoxyphenyl)amino derivative |
|---|---|---|
| HOMO Energy | -5.89 eV [10] | Elevated due to donor substitution [6] |
| LUMO Energy | 1.43 eV [10] | Stabilized by extended conjugation [5] |
| HOMO-LUMO Gap | 4.46 eV [9] | Significantly reduced [5] |
| Orbital Localization | Same unit [4] | Spatially separated [6] |
| CT Character | Weak [26] | Strong [6] |
| Absorption Range | 400-500 nm [27] | 400-600 nm [17] |
The chemical hardness values provide additional insight into the reactivity differences between these systems [9] [14]. Anthraquinone exhibits a chemical hardness of approximately 2.23 eV, indicative of moderate stability and electron-accepting capability [9]. The methoxyphenyl-substituted phenanthrene derivative shows reduced chemical hardness values in the range of 1.5-2.0 eV, reflecting increased reactivity and enhanced electron-donating character [14].
Electrophilicity index calculations reveal that while anthraquinone shows values of 3.8-4.2 eV, the donor-substituted derivative exhibits elevated electrophilicity indices of 4.5-6.0 eV [14]. This increase reflects the enhanced electron-accepting capability of the quinone core when coupled with strong electron-donating substituents [14].
The molecular orbital energy level diagrams demonstrate that donor substitution results in HOMO elevation while maintaining or slightly stabilizing the LUMO [5] [6]. This orbital energy modulation is responsible for the enhanced charge transfer characteristics and improved optoelectronic properties observed in the substituted systems [6] [7].
Density of states analysis reveals that the phenanthrene derivative exhibits increased density of states near the Fermi level compared to anthraquinone [28] [5]. This characteristic indicates enhanced electronic conductivity and improved charge transport properties, which are essential for organic electronic applications [5] [6].
The reorganization energies for electron and hole transport show significant differences between the two systems [29]. Anthraquinone typically exhibits moderate reorganization energies for both electrons (0.18-0.40 eV) and holes (0.24-0.30 eV) [29]. The methoxyphenyl-substituted derivative shows reduced reorganization energies, particularly for hole transport, due to the delocalized nature of the HOMO across the donor units [29].